1-Bromo-8-fluorooctane physical and chemical properties
1-Bromo-8-fluorooctane physical and chemical properties
An In-Depth Technical Guide to 1-Bromo-8-fluorooctane
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Bifunctionality in Synthesis
In the landscape of modern organic synthesis, molecules possessing dual, selectively addressable functionalities are of paramount importance. 1-Bromo-8-fluorooctane (CAS No. 593-12-4) emerges as a distinguished member of this class of reagents.[1][2] Characterized by an eight-carbon aliphatic chain flanked by a bromine atom at one terminus and a fluorine atom at the other, this compound offers a unique and powerful platform for the construction of complex molecular architectures.[1][2]
The strategic placement of these two distinct halogen atoms is the cornerstone of its utility. The bromine atom serves as an excellent leaving group, readily participating in a host of nucleophilic substitution reactions and organometallic transformations.[1][2] Conversely, the chemically robust carbon-fluorine bond allows for the introduction of fluorine into target molecules—a widely employed strategy in medicinal chemistry to enhance critical drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1][2]
This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of 1-Bromo-8-fluorooctane. It is intended for researchers, chemists, and drug development professionals who seek to leverage its unique reactivity profile in pharmaceutical, agrochemical, and materials science applications.[1][3]
Core Physicochemical Properties
1-Bromo-8-fluorooctane typically presents as a colorless, transparent liquid with a high degree of purity, often exceeding 99.0%.[1] This level of purity is critical for ensuring predictable reaction outcomes and minimizing the formation of unwanted byproducts. A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 593-12-4 | [4][5][6] |
| Molecular Formula | C₈H₁₆BrF | [4][5][6] |
| Molecular Weight | 211.11 g/mol | [4][5][6] |
| Exact Mass | 210.04200 Da | [4][7] |
| Appearance | Colorless transparent liquid | [1] |
| Density | 1.178 g/cm³ | [4][5] |
| Boiling Point | 224.2°C at 760 mmHg | [4][5] |
| Flash Point | 92.3°C | [4][5] |
| Refractive Index | 1.437 | [4][5] |
| LogP | 3.69 - 3.8 | [4][6][7] |
Solubility Profile
The solubility of 1-Bromo-8-fluorooctane is dictated by its molecular structure. The long aliphatic carbon chain imparts a significant hydrophobic character, rendering it poorly soluble in water.[8] However, the presence of the terminal halogens allows for solubility in a range of common organic solvents, such as dichloromethane, ethanol, and hexane.[8] This solubility in organic media is crucial for its application in a wide array of synthetic transformations.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 1-Bromo-8-fluorooctane stems from the differential reactivity of the C-Br and C-F bonds. This dual-halogenation allows chemists to perform selective or sequential reactions, providing precise control over the construction of complex molecules.[2]
The Role of the Bromine Terminus
The carbon-bromine bond is significantly more labile than the carbon-fluorine bond. The bromine atom functions as an effective leaving group, making the C1 position susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[2] This reactivity is fundamental to its role as a building block. For instance, it readily reacts with sodium acetylide to form a terminal alkyne, extending the carbon chain while preserving the fluoro group for subsequent transformations.
Furthermore, the bromine atom facilitates the formation of Grignard reagents, which are essential for creating new carbon-carbon bonds, a cornerstone of organic synthesis.[1][2]
The Influence of the Fluorine Terminus
The fluorine atom, due to its high electronegativity, imparts unique electronic properties to the molecule.[2] In the context of drug design, the incorporation of a fluorinated alkyl chain via a precursor like 1-Bromo-8-fluorooctane can significantly improve a compound's pharmacokinetic profile.[2] Specifically, it can enhance:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation.
-
Bioavailability: Increased lipophilicity can improve absorption and distribution.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets.
This strategic introduction of fluorine is a key application driving the demand for high-purity 1-Bromo-8-fluorooctane in the pharmaceutical industry.[2]
Spectroscopic Characterization
Definitive identification and purity assessment of 1-Bromo-8-fluorooctane rely on standard analytical techniques, primarily NMR spectroscopy and mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum will show distinct signals for the methylene groups. The protons adjacent to the bromine atom (at C1) would appear as a triplet at approximately 3.4 ppm. The protons adjacent to the fluorine atom (at C8) would appear as a triplet of triplets around 4.4 ppm due to coupling with both adjacent protons and the fluorine atom. The remaining methylene protons in the chain would appear as a complex multiplet in the 1.2-1.9 ppm region.
-
¹⁹F NMR : The fluorine spectrum is a powerful tool for confirmation. A characteristic signal for 1-fluorooctane has been reported at approximately -218.0 ppm.[9] This provides unambiguous evidence of the fluorine atom's presence and chemical environment.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak corresponding to the mass of the molecule (210/212 m/z, reflecting the isotopic abundance of bromine). The fragmentation pattern will be characteristic of a long-chain alkyl halide.
Key Applications in Research and Development
The unique bifunctional nature of 1-Bromo-8-fluorooctane makes it a valuable intermediate across several high-tech industries.
-
Pharmaceutical Manufacturing : It serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to introduce a fluorinated octyl chain is particularly valuable in medicinal chemistry for enhancing the efficacy of drug candidates.[2]
-
Agrochemical Development : The compound is vital for creating advanced pesticides, herbicides, and fungicides.[1] Its structure allows for the development of targeted crop protection agents with potentially improved environmental profiles.[1]
-
Materials Science and Specialty Chemicals : Beyond life sciences, it is used in the synthesis of specialized dyes, pigments, and other advanced materials where precise molecular architectures are required.[3]
Safety, Handling, and Storage
Proper handling of 1-Bromo-8-fluorooctane is essential to ensure laboratory safety. It is classified as a combustible liquid and requires specific precautions.
Handling:
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid contact with skin and eyes.[10]
-
Use non-sparking tools and take precautionary measures against static discharge, as vapors can form explosive mixtures with air upon heating.[10]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[11]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12][13]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[11][12]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical advice if feeling unwell.[11]
Experimental Workflow: Nucleophilic Substitution
The most common application of 1-Bromo-8-fluorooctane involves leveraging the C-Br bond's reactivity. A typical experimental workflow for a nucleophilic substitution reaction is depicted below. This process allows for the attachment of various functional groups to the octyl chain, while the terminal fluorine remains intact for further studies or to impart desired properties to the final product.
Caption: Workflow for a typical Sₙ2 reaction using 1-Bromo-8-fluorooctane.
Conclusion
1-Bromo-8-fluorooctane stands out as a highly valuable and versatile intermediate in organic synthesis. Its defining feature—the orthogonal reactivity of its terminal bromine and fluorine atoms—provides chemists with a powerful tool for the strategic assembly of complex molecules. The ability to act as a potent alkylating agent while simultaneously introducing a metabolically robust fluorine atom underpins its significant role in advancing drug discovery, agrochemical innovation, and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for harnessing its full synthetic potential.
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Consider the following sequence of reactions, taken from the early steps in a synthesis | StudySoup. (URL: [Link])
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